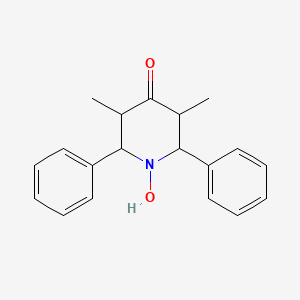![molecular formula C19H13ClN2O2 B12531724 methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . The reaction conditions often involve the use of microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, achieving high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields .
化学反応の分析
Types of Reactions
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby exerting its effects .
類似化合物との比較
Similar Compounds
Methyl indole-3-carboxylate: Another indole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A compound with a thiazole ring in addition to the indole structure.
Methyl 3-formyl-1H-indole-6-carboxylate: An indole derivative with a formyl group.
Uniqueness
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group and the pyrido[3,4-b]indole structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C19H13ClN2O2 |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H13ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3 |
InChIキー |
DTWOZTKIUZICRR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




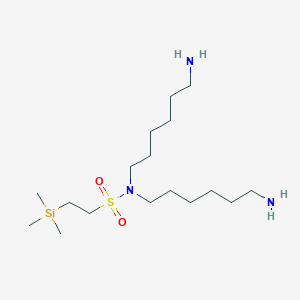
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
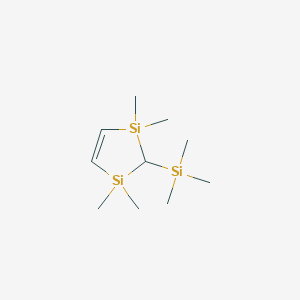

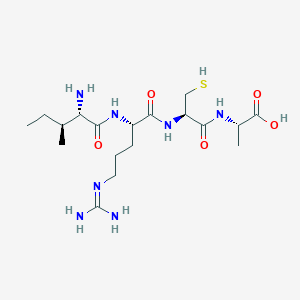
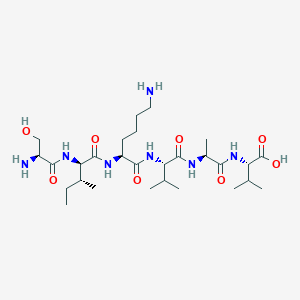
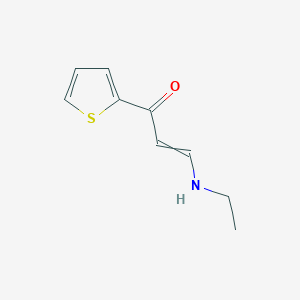
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
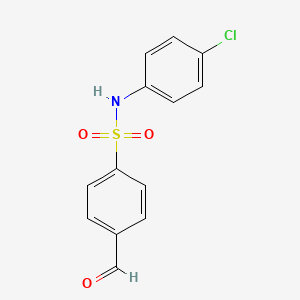
![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)
